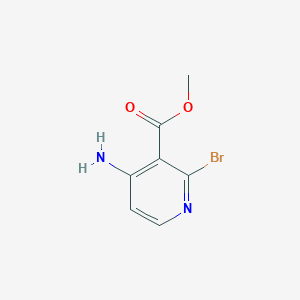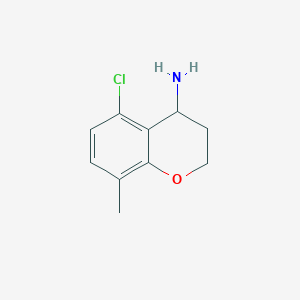![molecular formula C13H15ClN2O B13032782 6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one](/img/structure/B13032782.png)
6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one is a spirocyclic compound characterized by a unique structure where a quinoxaline moiety is fused with a cyclohexane ring
Métodos De Preparación
The synthesis of 6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one typically involves the reaction of quinoxaline derivatives with cyclohexanone under specific conditions. One common method includes the use of a chlorinating agent to introduce the chlorine atom at the desired position. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Aplicaciones Científicas De Investigación
6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.
Comparación Con Compuestos Similares
6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one can be compared with other spirocyclic compounds such as:
- 6-Chlorospiro[chromane-2,4’-piperidine] hydrochloride
- 6-Chlorospiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione
- 1,3,3-Trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene]
These compounds share the spirocyclic structure but differ in their specific ring systems and substituents, leading to variations in their chemical and biological properties
Propiedades
Fórmula molecular |
C13H15ClN2O |
|---|---|
Peso molecular |
250.72 g/mol |
Nombre IUPAC |
6-chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one |
InChI |
InChI=1S/C13H15ClN2O/c14-9-4-5-10-11(8-9)16-13(12(17)15-10)6-2-1-3-7-13/h4-5,8,16H,1-3,6-7H2,(H,15,17) |
Clave InChI |
YKQJIGBMRQNKJR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(=O)NC3=C(N2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


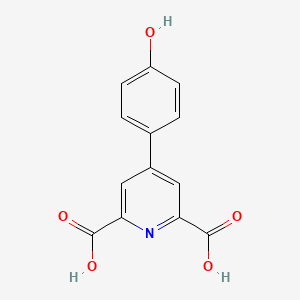
![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13032711.png)
![6-Methylbenzo[e][1,2,4]triazine-3-carboxylicacid](/img/structure/B13032713.png)
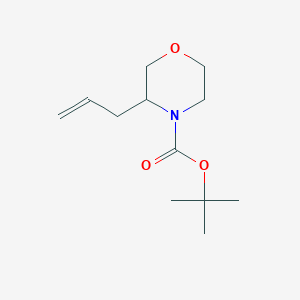
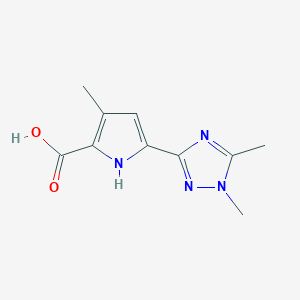





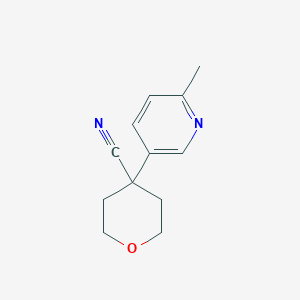
![Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate](/img/structure/B13032746.png)
